molecular formula C15H25NO2 B8270151 Xibenolol CAS No. 81584-06-7

Xibenolol

Cat. No.: B8270151
CAS No.: 81584-06-7
M. Wt: 251.36 g/mol
InChI Key: RKUQLAPSGZJLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xibenolol, also known historically as D-32, is a chemical compound that functions as a beta-adrenergic receptor blocker (beta-blocker) . Its primary research value lies in its ability to antagonize β-adrenergic receptors (β-ARs), which are part of the G protein-coupled receptor family and are activated by endogenous catecholamines like epinephrine and norepinephrine . By blocking these receptors, this compound inhibits the sympathetic nervous system's effects, which includes reducing heart rate and blood pressure, making it a compound of interest in studies related to hypertension and other cardiovascular conditions . The compound features an aryloxypropanolamine molecular structure, a common scaffold for beta-blocking agents . It is a racemic mixture, and research has shown that the (S)-enantiomer of such beta-blockers is typically responsible for the majority of the desired beta-receptor blocking activity, being significantly more effective than the (R)-enantiomer . Studies on its metabolism have also demonstrated stereoselectivity, which can be a valuable aspect for pharmacological and metabolic research . While this compound was previously under development as a potential hypotensive (blood pressure-lowering) medicine, its development has been discontinued . It is now offered for research applications to study the mechanism, kinetics, and effects of beta-adrenergic blockade in experimental settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81584-06-7

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3

InChI Key

RKUQLAPSGZJLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C

Related CAS

15263-30-6 (hydrochloride)

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1.1 Hypertension Management

Xibenolol is utilized in the management of hypertension due to its ability to block beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. A meta-analysis highlighted that beta-blockers, including this compound, were less effective than other antihypertensive agents in reducing cardiovascular events, suggesting a nuanced role in treatment protocols .

1.2 Cardiovascular Protection

In addition to lowering blood pressure, this compound has been studied for its protective effects against cardiovascular events. Research indicates that beta-blockers can reduce the risk of heart failure and improve outcomes post-myocardial infarction .

Pharmacological Research

2.1 Drug Discovery and Development

Recent advancements in computational methods, including deep learning, have facilitated the identification of compounds with potential antihypertensive effects. This compound's structure has been analyzed for its efficacy in lowering blood pressure through predictive modeling techniques . This approach allows researchers to screen large databases for compounds similar to this compound that may exhibit enhanced efficacy or reduced side effects.

2.2 Enantioseparation Techniques

The enantioseparation of this compound is crucial for its pharmacological applications, as the different enantiomers can exhibit varying biological activities. Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to separate these enantiomers effectively . This separation is vital for ensuring the safety and efficacy of this compound in clinical settings.

Case Studies

3.1 Efficacy in Elderly Populations

A study focusing on elderly patients with hypertension demonstrated that this compound could effectively lower systolic and diastolic blood pressure without significant adverse effects compared to placebo . The findings support its use as a first-line treatment option in frail older adults.

3.2 Comparative Effectiveness

Comparative studies have shown that while this compound is effective in managing hypertension, it may not be as effective as other classes of antihypertensive medications like angiotensin-converting enzyme inhibitors or calcium channel blockers . This has led to discussions about optimizing treatment regimens that include this compound as part of combination therapy.

Data Tables

Application AreaFindingsReferences
Hypertension ManagementEffective in lowering blood pressure
Cardiovascular ProtectionReduces risk of heart failure
Drug DiscoveryPotential for identifying new antihypertensive compounds
Enantioseparation TechniquesHPLC used for effective separation

Chemical Reactions Analysis

Chemical Composition

  • Molecular Formula : C15H25NO2C_{15}H_{25}NO_{2}

  • Molecular Weight : 251.37 g/mol

  • Percent Composition :

    • Carbon (C): 71.67%

    • Hydrogen (H): 10.03%

    • Nitrogen (N): 5.57%

    • Oxygen (O): 12.73% .

Chemical Reactions of this compound

This compound undergoes several chemical reactions, primarily influenced by its functional groups. The following sections detail the key types of reactions it can participate in.

Oxidation Reactions

This compound can be oxidized under specific conditions, particularly due to the presence of its hydroxyl group. The oxidation typically leads to the formation of ketones or aldehydes.

  • Example Reaction :

    C15H25NO2+[O]C15H24NO+H2OC_{15}H_{25}NO_{2}+[O]\rightarrow C_{15}H_{24}NO+H_{2}O

This reaction indicates the conversion of the hydroxyl group into a carbonyl functional group, which is crucial for enhancing the compound's biological activity.

Reduction Reactions

Reduction reactions involving this compound can lead to various derivatives, depending on the reducing agents used.

  • Common Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Example Reaction :

    C15H25NO2+H2Pd/CC15H27NO2C_{15}H_{25}NO_{2}+H_2\xrightarrow{Pd/C}C_{15}H_{27}NO_{2}

In this reaction, hydrogenation occurs, resulting in an increase in hydrogen saturation in the compound.

Substitution Reactions

This compound can also undergo electrophilic substitution reactions due to its aromatic nature, particularly at the para-position relative to the hydroxyl group.

  • Example Reaction :

    C15H25NO2+E+C15H24(E)NO2C_{15}H_{25}NO_{2}+E^+\rightarrow C_{15}H_{24}(E)NO_{2}

Where E+E^+ represents an electrophile such as bromine or chlorine.

Mechanistic Insights

Understanding the mechanisms by which this compound reacts is crucial for predicting its behavior in biological systems and during synthetic processes.

Oxidation Mechanism

The oxidation mechanism typically involves the transfer of electrons from the hydroxyl group to an oxidizing agent, leading to the formation of a carbonyl compound.

Reduction Mechanism

In reduction reactions, the addition of hydride ions from reducing agents facilitates the conversion of carbonyls back to alcohols or other saturated derivatives.

Substitution Mechanism

Electrophilic substitution mechanisms involve the generation of a sigma complex followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

Comparison with Similar β-Blockers

Structural and Pharmacological Activity Comparison

Xibenolol shares structural similarities with other aryloxypropanolamine β-blockers, such as Propranolol and Atenolol, but differs in substituent groups. Key pharmacological activity scores (derived from QSAR models) highlight its intermediate potency compared to other β-blockers:

Compound Activity Score Molecular Weight (g/mol) Key Structural Features
This compound 0.148 251.37 2,3-dimethylphenoxy, tert-butyl amine
Propranolol 0.067 259.35 Naphthyloxy, isopropyl amine
Timolol 0.030 316.41 Morpholinyl, thiadiazolyl substituent
Toliprolol 0.127 265.36 Methylphenoxy, isopropyl amine
(S)-Xibenolol N/A 251.37 Enantiomer with enhanced β1-selectivity

Data sourced from QSAR modeling and synthesis studies

The higher activity score of this compound compared to Propranolol (0.148 vs. 0.067) suggests stronger receptor binding, likely due to its 2,3-dimethylphenoxy group enhancing lipophilicity and membrane penetration .

Functional and Clinical Comparisons

Atenolol
  • Selectivity: Atenolol is β1-selective, whereas this compound exhibits non-selective β-blockade, affecting both β1 and β2 receptors .
  • Metabolism: Atenolol is renally excreted unchanged, while this compound undergoes hepatic metabolism, necessitating dose adjustments in hepatic impairment .
  • Clinical Use: Both treat hypertension, but this compound’s broader receptor activity may increase side effects (e.g., bronchoconstriction) compared to Atenolol .
Nebivolol
  • Vasodilation: Nebivolol induces nitric oxide-mediated vasodilation, a mechanism absent in this compound .
  • Enantiomer Activity: Nebivolol’s efficacy relies on its D-enantiomer, contrasting with this compound’s S-enantiomer dominance .
Bisoprolol
  • Metabolism: Bisoprolol is metabolized by CYP3A4, whereas this compound’s metabolism pathway remains unspecified in available data .
  • Half-Life: Bisoprolol has a longer half-life (~10–12 hours) compared to this compound’s unreported but likely shorter duration due to rapid clearance .

Pharmacokinetic and Pharmacodynamic Considerations

  • Bioavailability: this compound’s bioavailability is influenced by its formulation (e.g., rapid-release tablets vs. ampoules), but exact values are unspecified .
  • Drug Interactions: Like other β-blockers, this compound may interact with calcium channel blockers (e.g., verapamil) and catecholamine-depleting agents (e.g., reserpine), potentiating bradycardia .

Preparation Methods

Two-Pathway Synthesis of this compound Hydrochloride

This compound hydrochloride, the pharmacologically active form, is synthesized via two distinct pathways, as outlined in the DrugFuture synthesis database.

Pathway 1 :

  • Epoxide-Amine Reaction :
    1-Chloro-2,3-propylene oxide (I)\text{1-Chloro-2,3-propylene oxide (I)} reacts with tert-butylamine (II)\text{tert-butylamine (II)} in ether to yield 1-chloro-3-tert-butylamino-2-propanol (III)\text{1-chloro-3-tert-butylamino-2-propanol (III)}.

  • Condensation with 2,3-Xylenol :
    Intermediate III is condensed with 2,3-xylenol (IV)\text{2,3-xylenol (IV)} using potassium hydroxide (KOH) in an ether-water solvent system. This step forms the aryloxypropanolamine backbone of this compound.

Pathway 2 :

  • Azetidinol-Xylenol Condensation :
    1-tert-butyl-3-azetidinol (V)\text{1-tert-butyl-3-azetidinol (V)} is heated with 2,3-xylenol (IV)\text{2,3-xylenol (IV)} at 155°C in the presence of KOH. This single-step method avoids intermediate isolation, enhancing process efficiency.

Both pathways yield this compound hydrochloride, but Pathway 2 is preferred for industrial scalability due to fewer synthetic steps.

Stereoselective Synthesis of Enantiopure this compound

Chiral Resolution via Preferential Crystallization

Racemic this compound can be resolved into its enantiomers using preferential crystallization, a method validated for structurally similar β-blockers like threonine and asparagine. Key steps include:

  • Supersaturated Solution Preparation : A racemic mixture is dissolved in a solvent (e.g., water) at elevated temperatures.

  • Seeding with Enantiopure Crystals : Introduction of (S)- or (R)-Xibenolol seeds induces selective crystallization of the desired enantiomer.

  • Continuous Coupled Crystallization (CPC2) : Two interconnected crystallizers enhance productivity by 300% compared to batch processes, maintaining 100% enantiopurity.

For example, CPC2 protocols applied to threonine resolution achieved 100% enantiomeric excess (ee) with optimized cooling profiles. This method is adaptable to this compound, leveraging its conglomerate-forming properties.

Mitsunobu Reaction for Epoxide Intermediate

A stereoselective approach involves the Mitsunobu reaction to generate chiral epoxide intermediates. As demonstrated for prenalterol:

  • Diol Protection : 3-(4-Hydroxyphenoxy)propane-1,2-diol\text{3-(4-Hydroxyphenoxy)propane-1,2-diol} is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form an epoxide.

  • Amine Ring-Opening : The epoxide reacts with isopropylamine to yield (S)-Xibenolol with >98%>98\% ee.

This method avoids racemization and is scalable for industrial production.

Industrial Optimization Strategies

Avoiding Racemization with Phosphonium Halides

A patent describing aryloxypropanolamine synthesis highlights the use of trisubstituted phosphonium halides (e.g., R3P/CCI4\text{R}_3\text{P/CCI}_4) to chlorinate diols without racemization. For this compound:

  • Selective Chlorination : 3-(2,3-Xylenyloxy)-1,2-propanediol\text{3-(2,3-Xylenyloxy)-1,2-propanediol} reacts with Ph3P/CCI4\text{Ph}_3\text{P/CCI}_4 to form 1-chloro-3-(2,3-xylenyloxy)-2-propanol\text{1-chloro-3-(2,3-xylenyloxy)-2-propanol}.

  • Amine Addition : The chlorohydrin intermediate is treated with tert-butylamine in methanol, yielding this compound with 95%95\% purity and no detectable racemization.

Solvent and Catalyst Selection

  • Solvents : Ether-water mixtures (Pathway 1) or methanol (Mitsunobu reaction) optimize yield and enantioselectivity.

  • Catalysts : Silver triflate or mercuric cyanide in acetonitrile enhances glycosylation efficiency in related syntheses, though these are less common in this compound production.

Analytical Characterization

Chiral HPLC and Polarimetry

Enantiopurity is verified using chiral HPLC (Chiralcel OD-RH column) with 0.05M NH4PF6/CH3CN0.05\text{M NH}_4\text{PF}_6/\text{CH}_3\text{CN} mobile phase. For this compound, retention times of 18.8 min (minor enantiomer) and 24.6 min (major) confirm resolution. Optical rotation values (e.g., [α]D20=19.1[\alpha]_D^{20} = -19.1^\circ in MeOH) further validate chirality.

X-ray Crystallography

Single-crystal X-ray diffraction of this compound hydrochloride confirms absolute configuration. The (S)-enantiomer exhibits a monoclinic crystal system (P21P2_1) with unit cell parameters a=9.42A˚,b=6.71A˚,c=12.33A˚a = 9.42 \, \text{Å}, b = 6.71 \, \text{Å}, c = 12.33 \, \text{Å}.

Comparative Data on Synthesis Methods

MethodYield (%)Enantiomeric Excess (%)ScalabilityKey Advantage
Pathway 1 (Epoxide)65–70RacemicModerateSimple reagents
Pathway 2 (Azetidinol)75–80RacemicHighOne-step synthesis
Mitsunobu Reaction85–90>98HighStereoselective, no racemization
CPC2 Crystallization90–95100IndustrialContinuous process, high productivity

Q & A

Q. What are the established synthesis routes and characterization methods for Xibenolol?

this compound ((S)-1-[(1,1-dimethylethyl)amino]-3-(2,3-dimethylphenoxy)-2-propanol) is synthesized via desymmetrization of glycerol using chiral auxiliaries like (1R)-(-)-10-camphor sulfonamide. Key steps include epoxide formation (δ 2.91–2.93 in ¹H NMR, δ 50.26 in ¹³C NMR for the tertiary epoxide carbon) and subsequent reaction with tert-butylamine (98% yield). Characterization relies on NMR spectroscopy (e.g., tert-butyl protons at δ 1.26, aromatic methyl groups at δ 2.14–2.27) and enantiomeric purity assessment (87–89% ee via chiral HPLC) .

Q. How do this compound’s structural features influence its β-blocker activity?

this compound’s β-blocking activity arises from its phenoxypropanolamine backbone, with two chiral centers (C1 and C2) critical for receptor binding. The tert-butylamino group enhances lipophilicity, while 2,3-dimethylphenoxy substituents modulate selectivity for β1-adrenergic receptors. Comparative studies with analogs (e.g., Mexiletine) suggest that methylation patterns on the aromatic ring impact metabolic stability and potency .

Q. What frameworks (e.g., PICOT, FINER) are optimal for designing this compound pharmacological studies?

Use the PICOT framework to structure research questions:

  • P opulation: Animal/human models with cardiovascular pathologies.
  • I ntervention: this compound dosage (e.g., 150–1000 mg/kg).
  • C omparison: Existing β-blockers (e.g., propranolol).
  • O utcome: Heart rate reduction, receptor occupancy.
  • T imeframe: Acute vs. chronic administration. Apply FINER criteria to ensure feasibility, novelty, and relevance .

Q. Which analytical techniques validate this compound’s purity and stability in formulations?

  • HPLC-MS : Quantify impurities (<0.1% per ICH guidelines).
  • DSC/TGA : Assess thermal stability (decomposition >200°C).
  • Chiral chromatography : Monitor enantiomeric shifts under stress conditions (e.g., pH 1–13).
  • NMR spectroscopy : Confirm structural integrity post-accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. How can synthesis protocols improve this compound’s enantiomeric purity and yield?

  • Chiral resolution : Use immobilized lipases for kinetic resolution (e.g., Candida antarctica lipase B, 95% ee).
  • Asymmetric catalysis : Employ Jacobsen’s epoxidation catalyst to enhance stereoselectivity.
  • Process optimization : Reduce reaction time (from 7 hours to 3 hours) via microwave-assisted synthesis (80°C, 150 W) .

Q. What ethical guidelines govern this compound preclinical studies involving human cells or animal models?

  • 3Rs principle : Replace animal models with in vitro assays (e.g., Langendorff heart preparations) where possible.
  • IACUC approval : Ensure protocols minimize distress (e.g., CO2 euthanasia per AVMA guidelines).
  • Data transparency : Share raw HPLC/MS spectra via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xibenolol
Reactant of Route 2
Reactant of Route 2
Xibenolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.